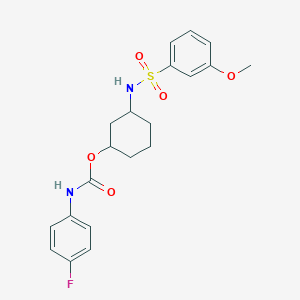

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Descripción

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a cyclohexyl core substituted with a 3-methoxyphenylsulfonamido group and a 4-fluorophenyl carbamate moiety. The sulfonamido group enhances hydrogen-bonding capacity, while the fluorophenyl moiety contributes to lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

[3-[(3-methoxyphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-27-17-5-3-7-19(13-17)29(25,26)23-16-4-2-6-18(12-16)28-20(24)22-15-10-8-14(21)9-11-15/h3,5,7-11,13,16,18,23H,2,4,6,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBZYJGCAMTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenyl components

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the correct temperature, pressure, and pH levels, ensuring the efficient formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: : Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

Reduction: : Alcohols and other reduced derivatives.

Substitution: : Amides, esters, and other substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving sulfonamides and carbamates. It can also serve as a probe to investigate cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in designing compounds with anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials that require specific chemical properties.

Mecanismo De Acción

The mechanism by which 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Substituent Analysis :

- Sulfonamido vs.

- Halogenated vs. Methoxy Groups : Bromofuran (BF23020) and chlorophenyl () substituents increase lipophilicity (logP), whereas methoxy groups () improve aqueous solubility .

- Fluorophenyl Consistency : The 4-fluorophenyl moiety is conserved across analogs, suggesting its role in balancing metabolic stability and aromatic interactions .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug-likeness. highlights HPLC-derived logP values for chlorophenyl carbamates, which range from 2.8–4.1, correlating with increased halogenation . The target compound’s methoxyphenylsulfonamido group likely reduces logP compared to bromofuran or chlorophenyl analogs, aligning with its polar sulfonamide moiety.

Structural Conformation

The target compound’s sulfonamido group may enforce a similar planar arrangement, optimizing interactions with hydrophobic enzyme pockets .

Research Implications

- Drug Design : The sulfonamido group’s polarity positions the target compound as a candidate for targets requiring polar interactions, whereas halogenated analogs (e.g., BF23020) may excel in CNS applications due to higher logP .

- SAR Studies : Systematic variation of substituents (e.g., methoxy, bromo, chloro) could refine potency and selectivity, as seen in ’s chlorophenyl series .

Actividad Biológica

3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl ring substituted with a sulfonamide group and a carbamate moiety, which contribute to its biological properties. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially increasing binding affinity to target receptors.

Research indicates that compounds similar to this compound exhibit activity against heat shock protein 90 (Hsp90), a critical regulator in cellular stress responses. Inhibition of Hsp90 can lead to the destabilization of client proteins involved in cancer progression and neurodegenerative diseases .

Table 1: Mechanisms Related to Hsp90 Inhibition

| Mechanism | Description |

|---|---|

| Client Protein Stabilization | Hsp90 stabilizes numerous oncoproteins; inhibition leads to their degradation. |

| Mitochondrial Bioenergetics | Enhances mitochondrial function, improving ATP production through oxidative phosphorylation. |

| Cytoprotection | Protects cells from stress-induced apoptosis by modulating proteostasis. |

Biological Activity and Efficacy

Studies have demonstrated that this class of compounds can significantly enhance mitochondrial bioenergetics, as evidenced by increased ATP production in cellular models. For instance, N2a neuroblastoma cells treated with related compounds showed a marked increase in respiratory activity, suggesting potential applications in neuroprotection .

Case Studies

- Neuroprotective Effects : A study evaluated the impact of related cyclohexyl sulfonamide derivatives on neuronal cell lines. The results indicated that these compounds could mitigate oxidative stress and promote cell survival under adverse conditions.

- Antitumor Activity : In vitro assays revealed that compounds targeting Hsp90 resulted in reduced proliferation of cancer cell lines, highlighting their potential as anticancer agents.

Pharmacological Profile

The pharmacological activities associated with this compound include:

- Anticancer : Targeting Hsp90 leads to the destabilization of multiple oncogenic pathways.

- Neuroprotective : Enhances mitochondrial function, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties through modulation of cytokine release.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via multi-step organic reactions. A plausible route involves:

- Step 1: Sulfonamide formation between 3-methoxyphenylsulfonyl chloride and a cyclohexylamine derivative under basic conditions (e.g., triethylamine in THF).

- Step 2: Carbamate linkage via reaction of the intermediate with 4-fluorophenyl chloroformate in anhydrous dichloromethane, using DMAP as a catalyst .

Optimization Tips: - Use inert atmospheres (N₂) to prevent oxidation of intermediates .

- Monitor reaction progress via TLC or LC-MS to identify optimal stopping points.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH₃), fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons), and cyclohexyl groups (δ ~1.2–2.5 ppm for aliphatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .

- HPLC: Determine purity using a C18 column with UV detection at 254 nm; a retention time shift can indicate impurities .

Advanced: How can X-ray crystallography using SHELX refine the compound’s 3D structure, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Grow single crystals via slow evaporation in a solvent like DMSO/water. Collect diffraction data using synchrotron radiation or a lab-source diffractometer.

- Refinement with SHELX:

- Disordered sulfonamide or carbamate groups may require partitioning into multiple positions.

- High thermal motion in the cyclohexyl ring necessitates anisotropic displacement parameter (ADP) constraints .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modifications to the methoxyphenyl (e.g., replacing OCH₃ with Cl or CF₃) or fluorophenyl (e.g., substituting F with H or NO₂) groups .

- Assay Design:

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Measure cytotoxicity via MTT assays in relevant cell lines.

- Data Analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Advanced: What computational strategies are effective for predicting toxicity and metabolic stability of this compound?

Methodological Answer:

- Toxicity Prediction:

- Metabolic Stability:

Basic: How can lipophilicity (logP) be experimentally determined, and why is it critical for pharmacokinetic studies?

Methodological Answer:

- HPLC-Based Method:

- Use a reverse-phase C18 column with isocratic elution (e.g., 70:30 methanol/water).

- Calculate logP from the retention factor (k) using a calibration curve of standards with known logP values .

- Importance: Lipophilicity influences membrane permeability, blood-brain barrier penetration, and protein binding, which are critical for in vivo efficacy .

Advanced: How can data contradictions between biological assays and computational predictions be resolved?

Methodological Answer:

- Troubleshooting Workflow:

- Verify assay reproducibility (e.g., triplicate runs with positive/negative controls).

- Re-examine computational parameters (e.g., force field selection in molecular docking).

- Explore off-target effects via proteome-wide profiling (e.g., thermal shift assays) .

- Case Study: If the compound shows unexpected cytotoxicity, perform transcriptomic analysis (RNA-seq) to identify dysregulated pathways .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry Adjustments:

- Replace batch reactions with continuous flow systems for exothermic steps (e.g., sulfonylation) .

- Optimize catalyst loading (e.g., Pd₂(dba)₃ in Suzuki couplings) to reduce costs .

- Purification: Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.